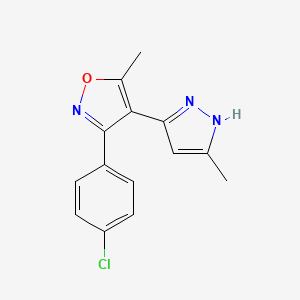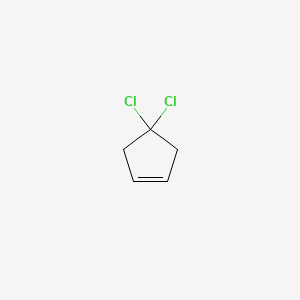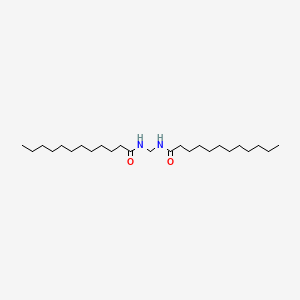
Dodecanamide, N,N'-methylenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N,N’-methylenebis- is a chemical compound with the molecular formula C25H50N2O2 and a molecular weight of 410.6767 . It is also known by its IUPAC name, N,N’-Methylenebis-n-dodecanamide . This compound is characterized by its long carbon chain and amide functional groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanamide, N,N’-methylenebis- can be synthesized through a reaction involving lauroyl chloride and diaminomethane dihydrochloride . The process typically involves the following steps:
Reaction Setup: Lauroyl chloride is added to a stirred solution of diaminomethane dihydrochloride in tetrahydrofuran (THF) at 0°C.
Addition of Pyridine: Pyridine is added dropwise to the mixture over 10 minutes at 0°C.
Stirring: The suspension is stirred at room temperature for 12 hours.
Filtration and Washing: The resulting solid is filtered and washed with water.
Drying and Recrystallization: The solid is dried in vacuo and recrystallized from ethanol to obtain the final product.
Industrial Production Methods
Industrial production of Dodecanamide, N,N’-methylenebis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Dodecanamide, N,N’-methylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism by which Dodecanamide, N,N’-methylenebis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide groups in the compound can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N,N’-1,6-hexanediylbis-: Similar in structure but with a different linker between the amide groups.
N,N’-Methylenebisacrylamide: Used as a crosslinker in polymer chemistry.
Uniqueness
Dodecanamide, N,N’-methylenebis- is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its long carbon chain and amide groups make it particularly useful in applications requiring hydrophobic interactions and hydrogen bonding .
Properties
CAS No. |
5136-45-8 |
|---|---|
Molecular Formula |
C25H50N2O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-[(dodecanoylamino)methyl]dodecanamide |
InChI |
InChI=1S/C25H50N2O2/c1-3-5-7-9-11-13-15-17-19-21-24(28)26-23-27-25(29)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
ZZJXLPCLJWLLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



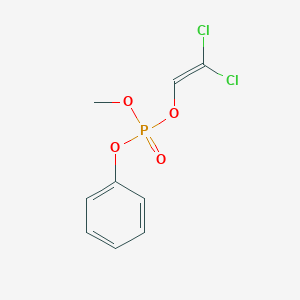
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
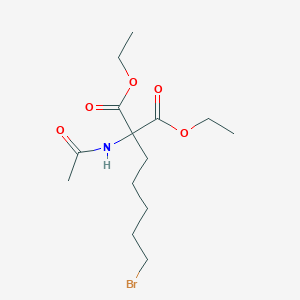
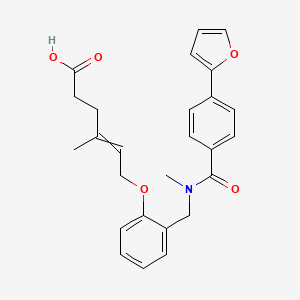
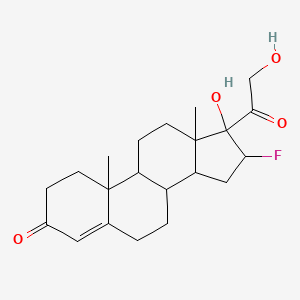

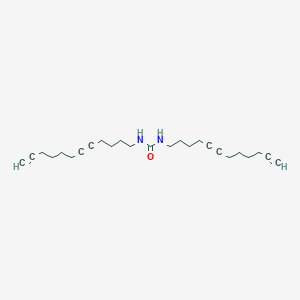

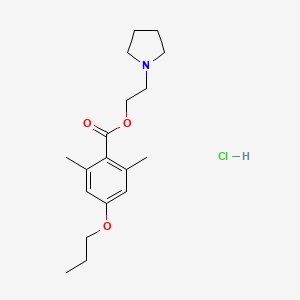
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
